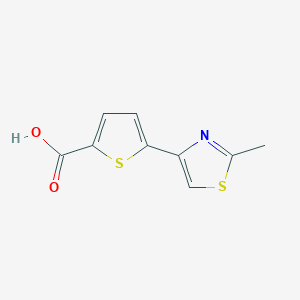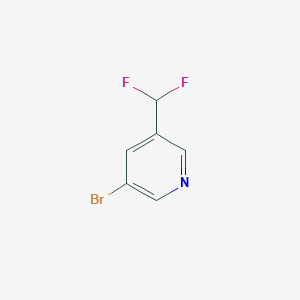
3-Bromo-5-(difluoromethyl)pyridine
説明
3-Bromo-5-(difluoromethyl)pyridine is a brominated pyridine derivative with a difluoromethyl group at the fifth position. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of both bromine and difluoromethyl groups makes it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, a method for synthesizing 3-arylthieno[2,3-b]pyridines involves a four-step sequence starting from 2-bromopyridines, with the key step being an iodine-mediated cyclization . Another approach for synthesizing brominated pyridine derivatives, such as 3-bromo-5-(2,5-difluorophenyl)pyridine, utilizes carbon-carbon coupling reactions . These methods highlight the importance of halogenated intermediates in constructing complex pyridine scaffolds.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives can be elucidated using techniques like X-ray diffraction (XRD) and density functional theory (DFT) calculations. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was determined from single crystal XRD data, revealing intermolecular hydrogen bonding and π-π interactions . Similarly, DFT studies can provide insights into the electronic and nonlinear optical properties of brominated pyridines .
Chemical Reactions Analysis
Brominated pyridines can undergo various chemical reactions due to the presence of reactive sites. The bromine atom can participate in further carbon-carbon coupling reactions, while the pyridine ring can be involved in nucleophilic substitution or serve as a ligand in coordination chemistry. For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid demonstrates the use of brominated pyridines as intermediates in the production of insecticides .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridines are influenced by the substituents on the pyridine ring. The presence of electron-withdrawing groups such as bromine and difluoromethyl can affect the acidity of the pyridine nitrogen, its reactivity in substitution reactions, and its overall stability. Theoretical calculations, such as those performed using DFT, can predict properties like FT-IR and UV-Vis spectra, which are found to be in good agreement with experimental findings . Additionally, the nonlinear optical properties of these compounds can be significant due to the conjugation effect .
科学的研究の応用
Spectroscopic and Optical Applications
3-Bromo-5-(difluoromethyl)pyridine and its derivatives have been studied for their spectroscopic characteristics, such as in Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These compounds' non-linear optical (NLO) properties, determined using density functional theory (DFT) methods, highlight their potential in optical applications (Vural & Kara, 2017).
Synthetic Applications
Synthetic applications of 3-Bromo-5-(difluoromethyl)pyridine include the preparation of various pyridine derivatives, as shown in studies involving Suzuki cross-coupling reactions. These reactions produce novel pyridine derivatives with potential biological activities (Ahmad et al., 2017).
Molecular Structure and Synthesis Studies
Research on the molecular structures of compounds derived from 3-Bromo-5-(difluoromethyl)pyridine has been conducted. Studies involve synthesizing derivatives and analyzing their crystal structures, absolute configurations, and stereochemistry. Such research aids in understanding the compound's potential in developing novel drugs (Zhou et al., 2015).
Biological Properties
3-Bromo-5-(difluoromethyl)pyridine derivatives have been evaluated for their biological properties, including antimicrobial and anticancer activities. Research into these areas offers insights into the potential therapeutic applications of these compounds (Chamakuri et al., 2016).
Magnetic Properties
Studies on complexes formed with 3-Bromo-5-(difluoromethyl)pyridine investigate their magnetic properties. This includes research on complexes with rare-earth-radical combinations, providing insights into their potential use in magnetic materials (Xu et al., 2009).
作用機序
Target of Action
It is known that the compound can affect the respiratory system .
Mode of Action
The compound is prepared from iodobromopyridine by iodide displacement with in situ generated (trifluoromethyl)copper .
Pharmacokinetics
It’s known that the compound is soluble in methanol .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-bromo-5-(difluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-5-1-4(6(8)9)2-10-3-5/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIYXHOMHKPBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401298436 | |
| Record name | 3-Bromo-5-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(difluoromethyl)pyridine | |
CAS RN |
114468-04-1 | |
| Record name | 3-Bromo-5-(difluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114468-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(difluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401298436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-(difluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





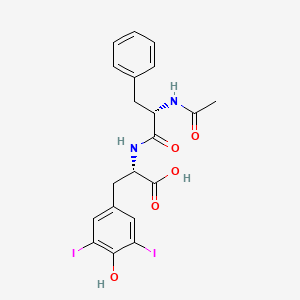
![(1R,2R,5R,8R,9S,10R,13R)-13-Hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B1330873.png)
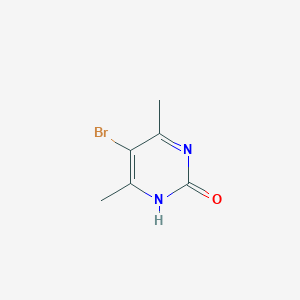

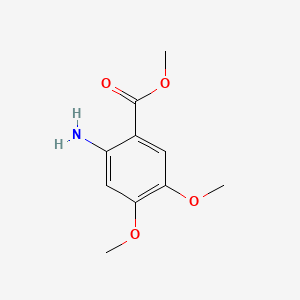
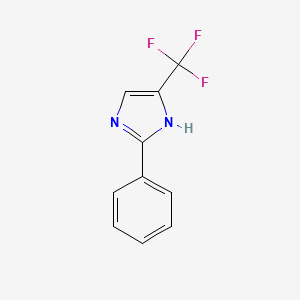
![Benzo[g]quinazoline-2,4(1H,3H)-dione](/img/structure/B1330887.png)
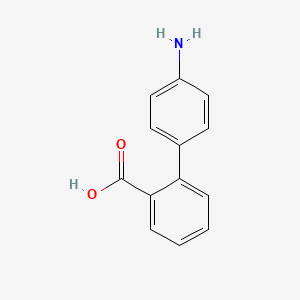
![Methyl [4-(chlorosulfonyl)phenyl]carbamate](/img/structure/B1330892.png)

![N-[2-(Dimethylamino)-5-nitrophenyl]acetamide](/img/structure/B1330896.png)
